Monosodium maleate

Overview

Description

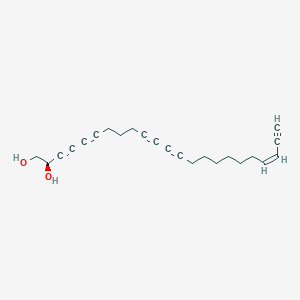

Monosodium maleate, also known as this compound, is a useful research compound. Its molecular formula is C4H4NaO4 and its molecular weight is 139.06 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photolytic and Free-Radical Polymerization

Monosodium maleate has been studied for its application in polymerization processes. Esen, Küsefoǧlu, and Wool (2007) explored the photolytic and free-radical polymerization of monomethyl maleate esters of epoxidized plant oil triglycerides. This research highlights the potential of this compound derivatives in developing practical and economical liquid molding resins, demonstrating its significant role in the polymer science field (Esen, Küsefoǧlu, & Wool, 2007).

Antimicrobial Activity

This compound, specifically its derivative monomethyl fumarate, has been explored for its antimicrobial properties. A study by Xue-ming (2008) focused on synthesizing monomethyl maleate and testing its antimicrobial activity. The findings suggest potential applications in food preservation and protection against microbial contamination (Xue-ming, 2008).

Industrial Applications

The industrial applications of maleate compounds, including this compound, are noteworthy. Maia and Fernandes (2018) examined the production of castor oil maleate using free radical catalysts. Their research demonstrates the importance of maleate compounds in manufacturing healthcare products, synthetic lubricants, and water-soluble paints, highlighting the versatility and industrial significance of this compound and its derivatives (Maia & Fernandes, 2018).

Microbial Production of Maleate

Recent advancements have seen the microbial production of maleate. Noda et al. (2017) engineered Escherichia coli to successfully produce maleate, demonstrating an innovative approach to creating this important chemical through biological means. This approach could lead to more sustainable and efficient production methods for maleate and related compounds (Noda et al., 2017).

Maleate Production from Glycerol

Sheng et al. (2021) took the microbial production of maleate a step further by extending the shikimate pathway in Escherichia coli to produce maleate from glycerol. This research represents a significant advancement in biotechnological applications, showcasing the potential of engineered microorganisms in producing valuable chemicals like maleate from renewable resources (Sheng et al., 2021).

Mechanism of Action

Target of Action

Similar compounds like monosodium glutamate (msg) are known to interact with various cellular targets, including receptors and enzymes .

Mode of Action

It can be hypothesized that, like other similar compounds, it may interact with its targets, leading to changes in cellular processes .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Biochemical Analysis

Biochemical Properties

Monosodium maleate plays a significant role in biochemical reactions due to its ability to act as a buffer in the pH range of 5.2 to 6.8 . It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can participate in Michael reactions, electrophilic addition, and formation of Diels–Alder adducts . These interactions are crucial for its function as a buffering agent and its involvement in metabolic pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, this compound can impact cell signaling pathways by interacting with specific receptors and proteins, leading to changes in gene expression and cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can form complexes with enzymes, altering their activity and affecting metabolic pathways . This compound also participates in various chemical reactions, such as esterification, amidation, and hydrolysis, which contribute to its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure . Long-term exposure to this compound may lead to changes in cellular metabolism and function, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may act as a beneficial buffering agent, while higher doses can lead to toxic or adverse effects . Studies have shown that high doses of this compound can cause metabolic disturbances and toxicity in animal models, highlighting the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to amino acid and nucleotide metabolism . It interacts with enzymes such as glutamate dehydrogenase and glutamate synthase, which play crucial roles in nitrogen metabolism and the citric acid cycle . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can be localized to various cellular compartments, where it exerts its biochemical effects. The distribution of this compound within cells is essential for its function as a buffering agent and its involvement in metabolic pathways.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it can influence its activity and function . Targeting signals and post-translational modifications may direct this compound to particular organelles, such as the mitochondria or endoplasmic reticulum, where it participates in biochemical reactions and metabolic pathways .

Properties

| { "Design of the Synthesis Pathway": "Monosodium maleate can be synthesized by the reaction of maleic acid with sodium hydroxide in water.", "Starting Materials": ["Maleic acid", "Sodium hydroxide", "Water"], "Reaction": [ "Dissolve maleic acid in water to form a solution.", "Add sodium hydroxide to the solution and stir.", "Heat the mixture to 60-70°C and stir for 2-3 hours.", "Cool the mixture to room temperature and filter the precipitate.", "Wash the precipitate with water and dry it to obtain monosodium maleate." ] } | |

CAS No. |

3105-55-3 |

Molecular Formula |

C4H4NaO4 |

Molecular Weight |

139.06 g/mol |

IUPAC Name |

sodium;(Z)-4-hydroxy-4-oxobut-2-enoate |

InChI |

InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1-; |

InChI Key |

RYDFXSRVZBYYJV-ODZAUARKSA-N |

Isomeric SMILES |

C(=C\C(=O)O)\C(=O)O.[Na] |

SMILES |

C(=CC(=O)[O-])C(=O)O.[Na+] |

Canonical SMILES |

C(=CC(=O)O)C(=O)O.[Na] |

| 18016-19-8 30915-61-8 3105-55-3 |

|

physical_description |

Pellets or Large Crystals Solid; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant |

Related CAS |

18016-19-8 |

Synonyms |

hydrogen maleate maleate maleic acid maleic acid, ammonium salt maleic acid, calcium salt maleic acid, dipotassium salt maleic acid, disodium salt maleic acid, iron salt maleic acid, monoammonium salt maleic acid, monocopper (2+) salt maleic acid, monosodium salt maleic acid, neodymium salt maleic acid, potassium salt maleic acid, sodium salt sodium maleate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Sodium Hydrogen Maleate?

A1: Sodium Hydrogen Maleate (Monosodium maleate) is characterized by:

- Molecular formula: NaH(C4H2O4) * 3H2O [, , ]

- Crystal structure: Triclinic, P1 space group [, , ]

- Key structural features:

- Contains a hydrogen maleate anion (HOO(CH)2COO-) with a strong intramolecular asymmetric hydrogen bond. [, ]

- The sodium cation (Na+) is coordinated to six oxygen atoms, forming a distorted octahedral arrangement. []

- Three crystallographically independent water molecules are present, each with a distorted tetrahedral environment. []

- Spectroscopic data: FTIR spectroscopy confirms the presence of functional groups characteristic of maleate anions and water molecules. [] UV-Vis-NIR spectroscopy reveals the optical properties of the crystal. []

Q2: How does the crystal structure of Sodium Hydrogen Maleate relate to its physical properties?

A2: The layered structure of Sodium Hydrogen Maleate, formed by interlinked hydrogen maleate ions and water molecules via hydrogen bonds, contributes to its observed cleavage plane parallel to (010). [] Additionally, π-π stacking interactions between the hydrogen maleate anions are observed, potentially influencing its solid-state packing and stability. []

Q3: What is known about the stability of Sodium Hydrogen Maleate?

A3: While specific stability data is not extensively discussed in the provided research, the crystal structure reveals strong intra- and intermolecular hydrogen bonding networks, which could contribute to its stability. [, ] Further investigation into factors like temperature, humidity, and light sensitivity would be needed to fully characterize its stability profile.

Q4: Has Sodium Hydrogen Maleate been studied for its potential use as an embedding medium in electron microscopy?

A4: Yes, a modified form of Sodium Hydrogen Maleate, incorporated into an aminoplastic resin, has been explored as a water-soluble embedding medium for electron microscopy. [] This approach aimed to preserve cellular lipid components, which are often extracted by organic solvents used in conventional embedding procedures. The study demonstrated improved preservation of lipid structures in frog egg samples. []

Q5: What role does Sodium Hydrogen Maleate play in ESR studies of free radicals?

A5: Sodium Hydrogen Maleate has been utilized in Electron Spin Resonance (ESR) studies investigating the formation and behavior of free radicals. Irradiation of single crystals of Sodium Hydrogen Maleate leads to the formation of hydroxyl (OH) radicals originating from the water of crystallization. [] Notably, two distinct types of OH radicals with different orientations and g-tensors were observed, indicating specific trapping sites within the crystal lattice. [] This research highlighted the role of water molecules in hydrated organic crystals as a source of radiation-induced radicals.

Q6: How do the alkali metal cations influence radical formation in irradiated maleate salts?

A6: Interestingly, ESR studies revealed a significant difference in the radical species generated by irradiation depending on the alkali metal cation present in the maleate salt. [] While potassium hydrogen maleate primarily yielded a symmetrical delocalized π radical, sodium hydrogen maleate favored the formation of a radical through hydrogen addition to the double bond of the maleate anion. [] This selectivity in radical formation suggests a strong influence of the cation on the electronic structure and reactivity of the maleate moiety upon irradiation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1260316.png)

![N-tert-butyl-1-[[5-[(E)-2-(2-ethoxyphenyl)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]piperidine-4-carboxamide](/img/structure/B1260319.png)

![(1R,2R,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1260325.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B1260328.png)